molecular formula C9H4ClF2N B15199670 1-Chloro-6,8-difluoroisoquinoline

1-Chloro-6,8-difluoroisoquinoline

Cat. No.: B15199670
M. Wt: 199.58 g/mol
InChI Key: SHHIXBDSERYEQW-UHFFFAOYSA-N
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Description

1-Chloro-6,8-difluoroisoquinoline is a halogenated isoquinoline derivative with the molecular formula C₉H₄ClF₂N and a molecular weight of 199.45 g/mol. Isoquinolines are heterocyclic aromatic compounds widely studied for their biological and pharmaceutical relevance. The substitution pattern of chlorine at position 1 and fluorine at positions 6 and 8 introduces significant electronic and steric effects. Chlorine, being a moderately electronegative halogen, enhances electrophilic substitution resistance, while fluorine’s small size and high electronegativity influence dipole moments and metabolic stability. Such compounds are often explored as intermediates in drug discovery, particularly in kinase inhibitors or antimicrobial agents, though direct applications of this specific derivative require further research.

Properties

IUPAC Name

1-chloro-6,8-difluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-9-8-5(1-2-13-9)3-6(11)4-7(8)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHIXBDSERYEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C(C=C(C=C21)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-6,8-difluoroisoquinoline can be achieved through several routes:

    Direct Fluorination: This method involves the direct introduction of fluorine atoms onto the isoquinoline ring.

    Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

    Simultaneous Installation: This method involves the simultaneous installation of the isoquinoline framework and the fluorine substituents.

Scientific Research Applications

1-Chloro-6,8-difluoroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-6,8-difluoroisoquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, fluorinated isoquinolines have been shown to inhibit enzymes like DNA gyrase and topoisomerase IV, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

5,8-Dichloroisoquinoline (CAS 703-32-2) Molecular Formula: C₉H₅Cl₂N Key Features: Dichloro substitution at positions 5 and 8. Physical Properties: Melting point = 97.5°C, boiling point = 324.23°C, density = 1.4178 g/cm³ . Comparison: The dichloro substitution increases lipophilicity compared to the target compound’s chloro-difluoro pattern.

6,8-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one Molecular Formula: C₉H₇F₂NO Key Features: Partially saturated ring with a ketone group at position 1. The ketone group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents .

2-Chloro-6,8-difluoroquinoline Molecular Formula: C₉H₄ClF₂N Key Features: Quinoline backbone (nitrogen at position 1 vs. isoquinoline’s position 2). Comparison: The nitrogen position alters electron density distribution, making quinoline derivatives more prone to electrophilic substitution at position 8. This structural difference impacts binding affinity in biological targets .

Methoxy-Substituted Isoquinolines (e.g., 6,7-dimethoxy derivatives) Example: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d). Key Features: Methoxy groups at positions 6 and 5. Comparison: Methoxy groups are electron-donating, increasing ring activation for electrophilic substitution compared to the electron-withdrawing halogens in 1-chloro-6,8-difluoroisoquinoline. This enhances reactivity in alkylation or acylation reactions .

Physicochemical and Reactivity Trends

Compound Molecular Weight (g/mol) Halogen Substituents Key Reactivity Features
This compound 199.45 Cl (1), F (6,8) High electrophilic resistance; potential for SNAr reactions at Cl position.
5,8-Dichloroisoquinoline 198.05 Cl (5,8) Increased lipophilicity; thermal stability (MP 97.5°C).
6,8-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one 195.16 F (6,8), Ketone (1) Reduced aromaticity; ketone enables nucleophilic additions.
2-Chloro-6,8-difluoroquinoline 199.45 Cl (2), F (6,8) Quinoline backbone favors electrophilic substitution at position 5/8.

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